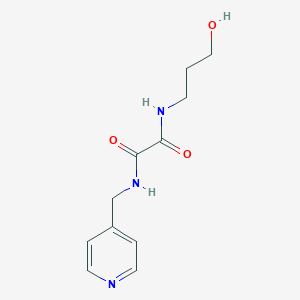![molecular formula C18H19N3O2 B299125 (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B299125.png)
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione, also known as E-64d, is a potent inhibitor of cysteine proteases. E-64d has been widely used in scientific research for its ability to inhibit lysosomal cathepsins, which are important in a variety of biological processes, including protein degradation, antigen processing, and apoptosis.
Mécanisme D'action
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a potent inhibitor of cysteine proteases, including cathepsins B, L, and S. It works by irreversibly binding to the active site of these enzymes, preventing them from cleaving their substrates. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a covalent inhibitor, meaning that it forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme. This irreversible binding makes (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione a very potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, such as collagen and elastin, by cathepsins B and L. It has also been shown to inhibit the processing of antigens by cathepsins S and L, which are important for the activation of T cells. In addition, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by inhibiting the lysosomal degradation of pro-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it useful for studying the role of these enzymes in various biological processes. It is also a covalent inhibitor, meaning that it forms a stable bond with the active site of the enzyme, making it a very potent inhibitor. However, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has some limitations for lab experiments. It is not specific to a particular cysteine protease, meaning that it can inhibit multiple enzymes at once. This can make it difficult to determine the specific role of a particular enzyme in a biological process. In addition, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is an irreversible inhibitor, meaning that it cannot be removed from the enzyme once it has bound to it.
Orientations Futures
There are several future directions for the use of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione in scientific research. One direction is the development of more specific inhibitors of cysteine proteases. This would allow researchers to study the role of individual enzymes in biological processes, without the potential for off-target effects. Another direction is the use of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione in the treatment of lysosomal storage diseases. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to reduce the accumulation of undegraded substrates in lysosomes, making it a potential therapeutic agent for these diseases. Finally, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione could be used in the development of new cancer therapies. Its ability to induce apoptosis in cancer cells by inhibiting the lysosomal degradation of pro-apoptotic proteins makes it a promising candidate for further study.
Méthodes De Synthèse
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is synthesized from L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane (E-64), which is obtained from the reaction of L-trans-epoxysuccinyl-leucylamido(3-methylbutane) with guanidine hydrochloride. E-64 is then reacted with 4-ethylphenylhydrazine and sodium methoxide to produce (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione. The final product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been widely used in scientific research as an inhibitor of lysosomal cathepsins. It has been shown to inhibit cathepsin B, L, and S, as well as other cysteine proteases. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been used in studies of protein degradation, antigen processing, and apoptosis. It has also been used in studies of lysosomal storage diseases, such as Gaucher's disease and Niemann-Pick disease, where it has been shown to reduce the accumulation of undegraded substrates in lysosomes.
Propriétés
Nom du produit |
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C18H19N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O2/c1-4-13-5-7-15(8-6-13)21-11(2)9-14(12(21)3)10-16-17(22)20-18(23)19-16/h5-10H,4H2,1-3H3,(H2,19,20,22,23)/b16-10- |
Clé InChI |
BMJVXMQVWCVIEM-YBEGLDIGSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N3)C |
SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)

![ethyl (2Z)-5-(4-fluorophenyl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299046.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299047.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299057.png)

![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299065.png)